molecular formula C9H10Cl2O2 B104792 2-(2,6-Dichlorobenzyloxy)ethanol CAS No. 85309-91-7

2-(2,6-Dichlorobenzyloxy)ethanol

Cat. No. B104792
Key on ui cas rn: 85309-91-7
M. Wt: 221.08 g/mol
InChI Key: MCVIDUDFKDIJMZ-UHFFFAOYSA-N
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Patent
US08198483B2

Procedure details

Sodium methoxide (104.4 g, 1.93 mol) was added portionwise to ethylene glycol (3.74 L) under N2, keeping the temperature below 35° C. After 1-2 h, 2,6-dichlorobenzylbromide (400 g, 1.67 mol) was added and the mixture heated to 55-60° C. for 1 h. On cooling to 20° C. water (2.14 L) was added and the mixture extracted with ethyl acetate (2.14 L). The aqueous layer was separated and extracted twice with ethyl acetate (2.14 L, 1.28 L). The combined organic extracts were washed with water (2.14 L) then evaporated to dryness to afford a colourless oil (371.8 g)—LC RT=4 min. This may be chromatographed on silica (Biotage) eluting with 10% ethyl acetate in 60/80 petrol to afford the title compound.
Name
Sodium methoxide
Quantity
104.4 g
Type
reactant
Reaction Step One
Quantity
3.74 L
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Name
Quantity
2.14 L
Type
solvent
Reaction Step Three
Name

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]([OH:7])[CH2:5][OH:6].[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH2:11]Br>O>[Cl:8][C:9]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:10]=1[CH2:11][O:6][CH2:5][CH2:4][OH:7] |f:0.1|

Inputs

Step One
Name
Sodium methoxide
Quantity
104.4 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3.74 L
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=C(CBr)C(=CC=C1)Cl
Step Three
Name
Quantity
2.14 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
57.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 35° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2.14 L)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl acetate (2.14 L, 1.28 L)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (2.14 L)
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
ClC1=C(COCCO)C(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 371.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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